molecular formula C24H28N4O3S B2905295 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole CAS No. 898369-13-6

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole

Cat. No.: B2905295
CAS No.: 898369-13-6
M. Wt: 452.57
InChI Key: CGEBBZMXQNAJST-UHFFFAOYSA-N
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Description

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure substituted with piperidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with benzoyl chloride to form the benzoyl derivative. Finally, the benzoyl derivative is coupled with 1H-1,3-benzodiazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-4-yl}-1H-1,3-benzodiazole is unique due to its combination of piperidine, benzoyl, and benzodiazole moieties, which confer specific biological activities and chemical reactivity. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in scientific research and drug development .

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c29-24(19-8-10-20(11-9-19)32(30,31)28-14-4-1-5-15-28)27-16-12-18(13-17-27)23-25-21-6-2-3-7-22(21)26-23/h2-3,6-11,18H,1,4-5,12-17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBBZMXQNAJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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